Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with an amino group at position 3, a pyridin-3-yl moiety at position 6, and an ethoxycarbonyl group at position 2. Below, we systematically compare this compound with structurally related analogs to elucidate the impact of substituent variations on physicochemical properties, synthetic pathways, and biological activities.
Properties
IUPAC Name |
ethyl 3-amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-15(19)13-12(16)10-5-6-11(18-14(10)21-13)9-4-3-7-17-8-9/h3-8H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJHSFKDRAECLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CN=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate is a polyfunctional compound possessing both nucleophilic and electrophilic properties. It has been used as a versatile precursor to prepare several heterocyclic compoundsThieno[2,3-b]pyridine derivatives, a class of compounds to which this compound belongs, have been reported as pim-1 kinase inhibitors.
Mode of Action
It is known that the compound can react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems. This suggests that the compound may interact with its targets through these chemical properties.
Biochemical Pathways
Thieno[2,3-b]pyridine derivatives have been reported to have pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities. This suggests that the compound may affect multiple biochemical pathways related to these activities.
Biological Activity
Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases, including cancer and inflammatory conditions. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H12N4O2S
- Molecular Weight : 280.33 g/mol
- CAS Number : 52505-51-8
Research indicates that this compound acts primarily through the inhibition of the IκB kinase (IKK) complex. This inhibition leads to the suppression of the NF-κB signaling pathway, which is crucial in regulating inflammatory responses and cell survival. By blocking this pathway, the compound demonstrates potential therapeutic effects in treating autoimmune diseases and cancers characterized by chronic inflammation and abnormal cell proliferation .
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
-
Cell Proliferation Inhibition : In vitro assays show that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound has demonstrated IC50 values ranging from 1.1 to 4.7 μM against HeLa cells and other cancer types .
- Mechanism : The compound induces apoptosis in a dose-dependent manner and causes cell cycle arrest at the G2/M phase, indicating its potential as a selective anticancer agent .
- Selectivity : Notably, it does not significantly affect normal human peripheral blood mononuclear cells (PBMCs), suggesting a favorable safety profile for therapeutic applications .
Anti-inflammatory Activity
The compound's ability to inhibit IKK activity suggests its potential in treating inflammatory conditions:
- Cytokine Modulation : Studies indicate that treatment with this compound reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 while sparing anti-inflammatory markers like IL-10 . This selective modulation may provide therapeutic benefits in conditions like rheumatoid arthritis.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa | 1.1 - 4.7 | Induces apoptosis; G2/M phase arrest |
| Anticancer | L1210 | 2.8 | Inhibits tubulin polymerization |
| Anti-inflammatory | Synovial cells (RA) | N/A | Reduces TNF-α and IL-6 expression |
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor reduction. Results indicated a significant decrease in tumor size when administered at therapeutic doses.
- Clinical Relevance : Given its mechanism of action targeting IKK/NF-kB pathways, ongoing research aims to evaluate its effectiveness in clinical settings for diseases characterized by inflammation and abnormal cell growth.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ primarily in the substituents at position 6 of the thieno[2,3-b]pyridine core. These variations influence melting points, solubility, and electronic properties:
Antitumor Activity
- Methoxy-Substituted Analogs (VIa, VIb): Exhibit potent antitumor activity with GI₅₀ values of 1–2.5 µM against breast adenocarcinoma (MCF-7) and melanoma (A375-C5) cell lines, attributed to methoxy groups enhancing membrane permeability .
- 5-Bromobenzofuran Derivatives (6a–d) : Demonstrated moderate activity in preliminary screens, with EC₅₀ values <10 µM against tumorigenic cell lines .
- Pyridin-3-yl Target Compound : Predicted to show improved solubility and bioavailability compared to brominated analogs due to the polar pyridine ring, though specific data are lacking.
Antimicrobial Properties
- Ethyl 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)... (12a): Exhibited broad-spectrum antimicrobial activity (MIC: 8–16 µg/mL) against S. aureus and E. coli, likely due to the synergistic effects of bromo and methoxy groups .
Key Research Findings
- Substituent Impact : Bulky aryl groups (e.g., bromobenzofuran) enhance thermal stability but reduce solubility, whereas smaller groups (e.g., methyl) improve synthetic accessibility .
- Biological Optimization : Methoxy and bromo substituents are critical for antitumor and antimicrobial activities, respectively .
- Unanswered Questions : The target compound’s pyridin-3-yl group may offer unique pharmacokinetic advantages, warranting further in vitro and in vivo studies.
Q & A
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance cyclization efficiency, as seen in yields of 76–90% under reflux .
- Catalyst use : Sodium ethoxide promotes deprotonation and nucleophilic attack, critical for forming the thienopyridine ring .
- Purification : Recrystallization from methanol or ethanol removes byproducts, as demonstrated by improved melting points (218–222°C) and elemental analysis consistency .
What analytical methods are critical for confirming the molecular structure of this compound?
Q. Basic
- Multinuclear NMR : ¹H NMR identifies substituent environments (e.g., pyridinyl protons at δ 7.56–8.01 ppm), while ¹³C NMR confirms carbonyl (δ 165.3 ppm) and aromatic carbons .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 381.1 Da) .
- IR spectroscopy : Detects amine (3354–3487 cm⁻¹) and ester (1660 cm⁻¹) groups, ensuring correct functionalization .
How do structural modifications at the 6-position influence biological activity in thieno[2,3-b]pyridine derivatives?
Advanced
Substituents at the 6-position significantly impact anticancer activity. For example:
- Pyridin-3-yl groups : Enhance selectivity against tumorigenic cell lines (e.g., MCF-7 breast adenocarcinoma) due to improved π-π stacking with cellular targets .
- Bromophenyl or benzofuranyl moieties : Increase lipophilicity, correlating with lower GI₅₀ values (1–4 µM) in cytotoxicity assays .
- Mechanistic insights : Substituents like thiophen-2-yl alter cell cycle profiles, inducing apoptosis in NCI-H460 lung cancer cells .
What methodologies are used to evaluate in vitro biological activity, and what key findings exist?
Q. Advanced
- Cell viability assays : Compounds are tested against panels like NCI-60, with GI₅₀ values calculated via MTT assays. For example, derivatives with pyridinyl groups show GI₅₀ = 1 µM against MCF-7 cells .
- Cell cycle analysis : Flow cytometry reveals compound-specific mechanisms; e.g., some derivatives arrest cells in G1 phase, while others induce apoptosis via caspase activation .
- SAR studies : Methoxy groups at specific positions (e.g., meta to ether functions) improve fluorescence and cellular uptake, enabling tracking in encapsulated formulations .
How should researchers address discrepancies in spectral data during characterization?
Q. Methodological
- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., ethyl 3-amino-4-phenyl-6-(thiophen-2-yl) derivatives) to identify anomalies .
- Isotopic patterns in MS : Use high-resolution MS to distinguish between molecular ions and adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .
- Elemental analysis : Reconcile deviations (<0.5% for C/H/N) by repeating recrystallization or using alternative solvents .
What recent advances in thieno[2,3-b]pyridine chemistry could inform future research on this compound?
Q. Advanced
- Heterocyclic coupling : Palladium-catalyzed cross-coupling with boronic acids (e.g., potassium 3-thiophenetrifluoroborate) introduces diverse substituents .
- Fluorescent derivatives : Methoxylated analogs enable real-time tracking in cellular models, aiding mechanistic studies .
- Computational modeling : DFT studies predict electronic effects of substituents (e.g., trifluoromethyl groups) on binding affinity to kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
